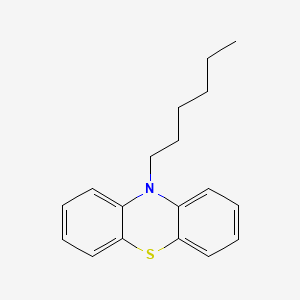

10-Hexylphenothiazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10-hexylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NS/c1-2-3-4-9-14-19-15-10-5-7-12-17(15)20-18-13-8-6-11-16(18)19/h5-8,10-13H,2-4,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJVOTTZESKWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597007 | |

| Record name | 10-Hexyl-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73025-93-1 | |

| Record name | 10-Hexyl-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73025-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hexyl-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hexylphenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Phenothiazine Scaffold

An In-depth Technical Guide to the Synthesis of 10-Hexylphenothiazine from Core Starting Materials

Phenothiazine, a sulfur-and-nitrogen-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique, butterfly-like folded structure and rich electron-donating properties make it a versatile building block for a wide range of applications. Derivatives of phenothiazine have been instrumental in the development of pharmaceuticals, including antipsychotics (e.g., chlorpromazine) and antihistamines (e.g., promethazine).[2] In materials science, the phenothiazine core is integrated into organic electronics, serving as a component in dyes, sensors, and semiconductors due to its favorable redox properties.[3][4]

The addition of an N-alkyl chain, such as a hexyl group at the 10-position, modulates the compound's lipophilicity, solubility, and electronic characteristics. This modification is crucial for tailoring the molecule for specific biological targets or for enhancing its performance in organic electronic devices. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the synthesis of the core scaffold and its subsequent alkylation.

Primary Synthetic Strategy: A Two-Step Approach

The most direct and widely adopted method for synthesizing this compound involves a two-step process: first, the construction of the phenothiazine core, followed by N-alkylation. This strategy offers high yields and allows for the modular synthesis of various N-substituted derivatives.

Caption: General workflow for the two-step synthesis of this compound.

Step 1: Synthesis of the Phenothiazine Core via Bernthsen Reaction

The foundational synthesis of phenothiazine was first reported by August Bernthsen in 1883 and involves the reaction of diphenylamine with elemental sulfur.[1] This reaction is typically catalyzed by iodine or a Lewis acid like aluminum chloride, which facilitates the cyclization process.[5][6][7]

Causality Behind Experimental Choices:

-

Reactants: Diphenylamine provides the two phenyl rings and the nitrogen atom, while elemental sulfur serves as the sulfur source for forming the thiazine ring.

-

Catalyst: Iodine is the preferred catalyst in modern lab-scale preparations. It acts as an electrophile, activating the sulfur and promoting the electrophilic substitution on the aromatic rings, leading to cyclization. The reaction proceeds with the evolution of hydrogen sulfide gas, which must be handled in a well-ventilated fume hood.[7][8]

-

Temperature: The reaction is a fusion reaction, requiring elevated temperatures (typically 140-180°C) to melt the reactants and provide the necessary activation energy for C-S bond formation.[7]

Experimental Protocol: Synthesis of 10H-Phenothiazine

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas trap (e.g., a bubbler with bleach solution to neutralize H₂S), combine diphenylamine (16.9 g, 0.1 mol) and elemental sulfur (6.4 g, 0.2 mol).

-

Catalyst Addition: Add a catalytic amount of iodine (0.25 g, ~1 mmol).

-

Reaction: Heat the mixture in an oil bath. The solids will melt to form a dark liquid. Increase the temperature to 160-180°C and maintain it for 2 hours. Vigorous evolution of hydrogen sulfide gas will be observed.

-

Work-up: Allow the reaction mixture to cool to approximately 100°C and pour it into a beaker containing 100 mL of toluene. Heat the toluene mixture to dissolve the crude product.

-

Purification: Treat the hot solution with activated charcoal to remove colored impurities, and then filter it through a pad of celite. Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product.

-

Isolation: Collect the resulting yellow crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

-

Characterization: The product should be a yellow crystalline solid with a melting point of 184-185°C.[6] The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: N-Alkylation of Phenothiazine

With the phenothiazine core in hand, the final step is the attachment of the hexyl group to the nitrogen atom. This is a standard nucleophilic substitution reaction. The nitrogen atom of phenothiazine is weakly acidic (pKa ≈ 23 in DMSO) and requires a strong base to be deprotonated, forming the highly nucleophilic phenothiazinate anion.[1] This anion then readily attacks an alkyl halide, such as 1-bromohexane, via an Sₙ2 mechanism.

Caption: Mechanism of N-alkylation of the phenothiazine core.

Causality Behind Experimental Choices:

-

Base: Sodium hydride (NaH) is a common and effective choice. It is a non-nucleophilic, strong base that irreversibly deprotonates the phenothiazine nitrogen, driving the reaction to completion. Potassium carbonate (K₂CO₃) can also be used, often in a solvent like acetone or DMF, but may require longer reaction times or higher temperatures.

-

Alkylating Agent: 1-Bromohexane is a suitable primary alkyl halide for the Sₙ2 reaction. 1-Iodohexane is more reactive but also more expensive.

-

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They readily dissolve the phenothiazinate anion and do not interfere with the nucleophilic attack.

Experimental Protocol: Synthesis of this compound

-

Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a magnetic stir bar and a 60% dispersion of sodium hydride (NaH) in mineral oil (0.44 g, 11 mmol, 1.1 eq.).

-

Washing: Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.

-

Solvent and Reactant Addition: Add anhydrous DMF (50 mL) to the washed NaH. While stirring, add a solution of phenothiazine (1.99 g, 10 mmol) in anhydrous DMF (20 mL) dropwise at 0°C (ice bath). Stir for 30 minutes at room temperature; the solution should turn a deep green or brown, indicating anion formation.

-

Alkylation: Cool the mixture back to 0°C and add 1-bromohexane (1.82 g, 1.5 mL, 11 mmol, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product, a viscous oil or low-melting solid, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization: Confirm the structure using ¹H NMR (observing the appearance of peaks corresponding to the hexyl chain protons) and mass spectrometry (confirming the correct molecular weight).

Alternative and Advanced Synthetic Routes

While the two-step method is robust, other strategies exist, particularly for creating substituted phenothiazine cores.

-

Buchwald-Hartwig Amination: Modern palladium-catalyzed cross-coupling reactions provide an elegant route. An intramolecular Buchwald-Hartwig amination of a 2-amino-2'-halodiaryl sulfide can efficiently form the phenothiazine ring system, often under milder conditions than the classic Bernthsen reaction.[4][11] This method offers excellent functional group tolerance.[12][13]

-

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form the diarylamine precursor or, in some cases, directly form the phenothiazine ring through a tandem C-N and C-S bond formation.[14]

Data Summary: Comparison of Synthetic Parameters

| Method | Key Starting Materials | Catalyst/Base | Solvent | Temp. | Typical Yield | Advantages | Disadvantages |

| Bernthsen Reaction | Diphenylamine, Sulfur | Iodine | None (Melt) | 160-180°C | 70-85% | Inexpensive, scalable | High temp, H₂S evolution |

| N-Alkylation | Phenothiazine, 1-Bromohexane | NaH or K₂CO₃ | DMF or THF | 0°C to RT | 85-95% | High yield, versatile | Requires anhydrous conditions |

| Buchwald-Hartwig | 2-Amino-2'-halodiaryl sulfide | Pd catalyst, Ligand, Base | Toluene, Dioxane | 80-110°C | 70-90% | Mild conditions, functional group tolerance | Expensive catalyst and ligands |

| Smiles Rearrangement | Substituted 2-aminothiophenols | Strong Base | DMSO, DMF | RT to 100°C | Variable | Access to complex derivatives | Substrate-specific, potential side reactions |

References

-

Journal of Chemical Education and Research Practice. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Available at: [Link]

-

Slideshare. (n.d.). Synthesis of Phenothiazine from Diphenylamine.pptx. Available at: [Link]

-

ResearchGate. (2008). Synthesis of phenothiazines via Smiles rearrangement. Available at: [Link]

-

ResearchGate. (2021). Synthesis and characterization of a new class of phenothiazine molecules with 10H-substituted morpholine & piperidine derivatives: A structural insight. Available at: [Link]

-

PubMed Central (PMC). (n.d.). 10H-1,9-diazaphenothiazine and its 10-derivatives: synthesis, characterisation and biological evaluation as potential anticancer agents. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Available at: [Link]

-

YouTube. (2022). PHENOTHIAZINE SYNTHESIS.#ncchem. Available at: [Link]

-

ACS Publications. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Available at: [Link]

- Google Patents. (n.d.). EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.

-

PubMed Central (PMC). (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Available at: [Link]

-

MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link]

-

Wikipedia. (n.d.). Phenothiazine. Available at: [Link]

-

ResearchGate. (2015). Synthesis and Characterization of 10-Hexyl-10H-phenothiazine-3-carbaldehyde-4-phenylthiosemi-carbazone and 4-Methylbenzaldehyde-4-methylthiosemicarbazone. Available at: [Link]

-

Royal Society of Chemistry. (2021). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Available at: [Link]

-

ACS Publications. (2007). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. Available at: [Link]

- Google Patents. (n.d.). US4289768A - Phenothiazine derivatives and a process for their preparation.

-

ACS Publications. (1969). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. Available at: [Link]

-

ResearchGate. (2015). Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Available at: [Link]

-

De Gruyter. (2011). Synthesis and selected immunological properties of 10-substituted 1,8-diazaphenothiazines. Available at: [Link]

-

Royal Society of Chemistry. (2020). Design, synthesis, and redox properties of ferrocene-functionalized phenothiazine and phenothiazine sulfone isomers. Available at: [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

-

Royal Society of Chemistry. (2018). Phenothiazine modified triphenylacrylonitrile derivates: AIE and mechanochromism tuned by molecular conformation. Available at: [Link]

-

Oxford Academic. (2018). Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination. Available at: [Link]

-

ResearchGate. (2010). Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. Available at: [Link]

-

PubMed. (2019). Design, Synthesis and Evaluation of Novel Phenothiazine Derivatives as Inhibitors of Breast Cancer Stem Cells. Available at: [Link]

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Phenothiazine modified triphenylacrylonitrile derivates: AIE and mechanochromism tuned by molecular conformation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]

- 7. m.youtube.com [m.youtube.com]

- 8. EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and redox properties of ferrocene-functionalized phenothiazine and phenothiazine sulfone isomers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

Spectroscopic data of 10-Hexylphenothiazine (NMR, FT-IR, UV-Vis)

Technical Guide: Spectroscopic Characterization of 10-Hexylphenothiazine

Executive Summary this compound (often abbreviated as C6-PTZ) serves as a critical intermediate in the synthesis of organic electronics, particularly as a hole-transport material in OLEDs and dye-sensitized solar cells. Its structural integrity hinges on the precise alkylation of the phenothiazine nitrogen. This guide provides a rigorous spectroscopic framework for validating this compound, synthesizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1]

Synthesis & Sample Preparation Context

To interpret spectroscopic data accurately, one must understand the impurities inherent to the synthesis. This compound is typically synthesized via N-alkylation of phenothiazine with 1-bromohexane using a strong base (e.g., NaH or KOH) in a polar aprotic solvent (DMF or DMSO).[1]

-

Critical Impurity: Unreacted Phenothiazine (N-H).[1]

-

Spectroscopic Marker: The disappearance of the N-H stretch in IR and the appearance of the N-hexyl triplet in 1H NMR are the primary validation checkpoints.

Sample Preparation for Spectroscopy:

-

NMR: Dissolve ~10 mg in 0.6 mL CDCl₃. Ensure the sample is free of paramagnetic impurities (e.g., residual metal catalysts) which broaden peaks.

-

UV-Vis: Prepare a stock solution of

M in HPLC-grade Dichloromethane (DCM) or Acetonitrile.[1] -

FT-IR: KBr pellet (1-2% w/w) or ATR (Attenuated Total Reflectance) on neat oil/solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the attachment of the hexyl chain and the symmetry of the phenothiazine core.

Experimental Protocol

-

Instrument: 400 MHz or higher (recommended for resolution of aromatic multiplets).

-

Solvent: Chloroform-d (CDCl₃) with TMS internal standard (

ppm). -

Temperature: 298 K.

1H NMR Data Analysis

The spectrum is characterized by two distinct regions: the aromatic butterfly core and the aliphatic hexyl tail.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.80 – 7.20 | Multiplet (m) | 8H | Ar-H (Phenothiazine) | Characteristic "butterfly" aromatic system.[1] |

| 3.84 | Triplet (t, | 2H | N-CH ₂-CH₂- | Diagnostic Peak: Confirms N-alkylation.[1] Shift from ~8.5 ppm (N-H) to ~3.8 ppm indicates successful substitution.[1] |

| 1.75 – 1.85 | Quintet (m) | 2H | N-CH₂-CH ₂- | Deshielded methylene beta to nitrogen.[1] |

| 1.25 – 1.45 | Multiplet (m) | 6H | -(CH ₂)₃- | Bulk methylene chain.[1] |

| 0.88 | Triplet (t, | 3H | -CH₂-CH ₃ | Terminal methyl group.[1] |

13C NMR Data Analysis

The 13C spectrum must show 12 unique carbon environments (6 aromatic, 6 aliphatic) due to the

| Chemical Shift ( | Assignment | Note |

| 145.3 | Ar-C (Quaternary C-N) | Most deshielded aromatic carbon.[1] |

| 127.5, 127.2, 122.3 | Ar-C (CH) | Aromatic methine carbons.[1] |

| 115.5 | Ar-C (CH ortho to N) | Shielded due to electron donation from Nitrogen.[1] |

| 47.5 | N-C H₂ | Key Signal: Direct confirmation of N-C bond formation. |

| 31.5, 26.9, 26.6, 22.6 | Alkyl Chain | Internal methylene carbons.[1] |

| 14.0 | Terminal C H₃ | Typical alkane methyl shift.[1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized primarily to verify functional group transformation (loss of N-H) and assess crystalline purity.

Experimental Protocol

-

Mode: ATR (ZnSe crystal) or Transmission (KBr).[1]

-

Scans: 16-32 scans at 4 cm⁻¹ resolution.

Key Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment | Validation Check |

| 3350 - 3400 | N-H Stretch | Secondary Amine | MUST BE ABSENT. Presence indicates unreacted phenothiazine. |

| 3050 - 3070 | C-H Stretch | Aromatic | Confirms unsaturated ring system.[1] |

| 2850 - 2960 | C-H Stretch | Aliphatic (Alkane) | Confirms presence of hexyl chain (asymmetric/symmetric).[1] |

| 1590, 1570 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenothiazine core.[1] |

| 1250 - 1350 | C-N Stretch | Aryl-Amine | Strong band characteristic of the C-N-C linkage. |

| 740 - 750 | C-H Bend | Out-of-Plane (oop) | Characteristic of 1,2-disubstituted benzene rings (ortho substitution).[1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis is essential for determining the electronic environment of the chromophore, which is vital for optoelectronic applications.

Experimental Protocol

-

Solvent: Dichloromethane (DCM) or Ethanol.[1]

-

Concentration:

to -

Path Length: 1 cm quartz cuvette.

Electronic Transitions

| Transition Type | Description | ||

| ~258 | 4.5 | High energy transition of the benzene rings.[1] | |

| ~320 | 3.8 | Transition involving the lone pair on Nitrogen/Sulfur conjugating with the aromatic system. |

Note: Alkylation typically results in a bathochromic shift (red shift) compared to unsubstituted phenothiazine (

Integrated Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of this compound using the spectroscopic data described above.

Caption: Logical workflow for the spectroscopic validation of this compound synthesis.

References

- Title: Synthesis of 10-alkyl-10H-phenothiazine derivatives.

-

NMR Spectroscopic Data (Homologous Series)

- Title: 1H NMR Chemical Shifts (General Organic Frameworks).

- Source: Oregon St

-

URL:[Link]

-

UV-Vis Absorption Characteristics

-

IR Characteristic Frequencies

Sources

Navigating the Commercial Landscape for 10-Hexylphenothiazine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity 10-Hexylphenothiazine is a critical first step in a variety of applications, from organic electronics to novel therapeutic development. This in-depth guide provides a technical overview of the commercial landscape for this versatile molecule, offering insights into supplier evaluation, quality considerations, and the importance of thorough analytical validation.

Identifying the Correct Chemical Entity: 10-Hexyl-10H-phenothiazine

A crucial point of clarification for any researcher entering this space is the precise chemical identity and its corresponding CAS number. Initial database searches can sometimes be misleading. For clarity, the correct CAS number for 10-Hexyl-10H-phenothiazine is 73025-93-1 . This distinguishes it from other phenothiazine derivatives and unrelated compounds that may appear in broad searches.

Chemical Structure and Properties:

-

Molecular Formula: C₁₈H₂₁NS[1]

-

Molecular Weight: 283.43 g/mol [1]

-

Appearance: Typically a crystalline solid, which can range in color from pale yellow to green.[1]

-

Solubility: Generally insoluble in water but soluble in common organic solvents.[1]

Commercial Suppliers and Product Specifications

Identifying a suitable commercial supplier requires careful consideration of several factors beyond mere availability. Purity, consistency, and the level of accompanying documentation are paramount for ensuring the reproducibility and integrity of research findings.

While a comprehensive, exhaustive list of all potential suppliers is dynamic, several reputable chemical suppliers have been identified as offering this compound.

Key Supplier(s):

-

Fluorochem: A notable supplier listing this compound in their catalog.[2] They are known for providing chemicals to academic and industrial research institutions.

Table 1: Representative Commercial Product Specifications for this compound (CAS 73025-93-1)

| Parameter | Typical Specification | Importance in Research & Development |

| Purity | ≥98% (by HPLC/GC) | High purity is essential to avoid interference from impurities in sensitive applications such as organic semiconductor devices or biological assays. Impurities can significantly alter electronic properties or biological activity. |

| Identity | Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry | Structural confirmation is non-negotiable. Researchers must be certain they are working with the correct molecule to ensure the validity of their experimental results. |

| Appearance | White to light yellow or green powder/crystals | While a minor consideration, significant color deviation from batch to batch may indicate the presence of impurities or degradation. |

| Solubility | Soluble in specified organic solvents | Ensures the compound can be readily formulated for the intended application, whether for solution-based processing of thin films or for dissolution in biological media. |

| Melting Point | Reported range | A sharp and consistent melting point range is a good indicator of purity. Broad or depressed melting points can suggest the presence of impurities. |

The Critical Role of Analytical Validation: A Self-Validating System

Experimental Workflow: Incoming Material Verification

Caption: Workflow for incoming material validation.

Step-by-Step Protocol for In-House Quality Control:

-

Documentation Review: Carefully examine the supplier's CoA and Safety Data Sheet (SDS). Cross-reference the stated specifications with your experimental requirements.

-

Visual Inspection: Note the physical appearance of the material. Any significant deviation from the expected color or form should be flagged.

-

Solubility Confirmation: Test the solubility of a small sample in the solvents intended for your experiments to ensure it meets expectations.

-

Structural Confirmation (¹H NMR):

-

Dissolve a small amount of the this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a proton Nuclear Magnetic Resonance (¹H NMR) spectrum.

-

The spectrum should clearly show the characteristic aromatic protons of the phenothiazine core and the aliphatic protons of the hexyl chain, with appropriate chemical shifts and integration values.

-

-

Purity Assessment (HPLC):

-

Develop a suitable High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.

-

Inject a solution of the this compound and analyze the resulting chromatogram.

-

The purity is determined by the area percentage of the main peak. The presence of significant secondary peaks indicates impurities.

-

-

Mass Spectrometry:

-

Obtain a mass spectrum of the sample to confirm the molecular weight. The spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or [M+H]⁺.

-

Synthetic Pathways and Potential Impurities

Understanding the synthetic route to this compound can provide valuable insights into potential impurities that may be present. A common synthetic pathway involves the N-alkylation of phenothiazine with a hexyl halide.

Caption: Common synthetic route to this compound.

Potential Impurities to Consider:

-

Unreacted Phenothiazine: Incomplete alkylation can lead to residual starting material.

-

Over-alkylated or Side-Reaction Products: While less common for this specific reaction, side reactions are always a possibility.

-

Residual Solvents and Reagents: Traces of the solvent (e.g., DMF) or the base used in the reaction may remain.

Applications and the Importance of Sourcing

This compound and its derivatives are of interest in several research areas:

-

Organic Electronics: As a building block for organic semiconductors, its properties can be tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Pharmaceutical Research: The phenothiazine core is a well-established pharmacophore. Derivatives are investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1]

-

Antioxidant Studies: The electron-rich nature of the phenothiazine ring system makes it a candidate for antioxidant applications.

Given these diverse and sensitive applications, the choice of a commercial supplier is not a trivial one. A partnership with a supplier that provides comprehensive analytical data and demonstrates batch-to-batch consistency is essential for the success of any research and development program.

References

-

PubChem. 10-Hexyl-10H-phenothiazine. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 73025-93-1,10H-Phenothiazine, 10-hexyl-. [Link]

Sources

Methodological & Application

Using 10-Hexylphenothiazine as a hole transporting material (HTM)

This compound stands out as a compelling alternative to traditional HTMs for high-performance optoelectronics. Its excellent solubility facilitates the use of low-cost, scalable solution-processing methods, while its core electronic properties enable efficient hole extraction and transport. [4][5]The protocols and insights provided in this guide offer a robust starting point for researchers and developers aiming to integrate this promising material into next-generation perovskite solar cells and other optoelectronic devices. With continued optimization, phenothiazine-based materials are poised to play a significant role in the future commercialization of these technologies. [3]

References

-

Phenothiazine‐Phenoxazine Hybrid Cross Hole‐Transporting Material for High Performance Perovskite Solar Cell. (2025). ResearchGate. [Link]

-

Highly efficient non-doped OLEDs using aggregation-induced delayed fluorescence materials based on 10-phenyl-10H-phenothiazine 5,5-dioxide derivatives. RSC Publishing. [Link]

-

Stacchini, V., et al. (2025). Phenothiazine-Based Self-Assembled Monolayer with Thiophene Head Groups Minimizes Buried Interface Losses in Tin Perovskite Solar Cells. arXiv. [Link]

-

Desoky, M. M. H., et al. Exploring Structure-Property Relationships of Phenothiazine-based Hole Transporting Materials for Optoelectronics and large bandgap perovskite solar cells. ChemRxiv. [Link]

-

Derewjanko, D., et al. (2022). Delocalization Enhances Conductivity at High Doping Concentrations. Chalmers University of Technology Research. [Link]

-

Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. MDPI. [Link]

-

Yoshida, L. (2023). Solution Processing of Functional Thin Films and Their Device Applications. ResearchGate. [Link]

-

Phenothiazine-based hole transporting materials towards eco-friendly perovskite solar cells. (2019). ResearchGate. [Link]

-

Evaluation of semiconducting molecular thin films solution-processed via the photoprecursor approach. Semantic Scholar. [Link]

-

Beyond efficiency: phenothiazine, a new commercially viable substituent for hole transport materials in perovskite solar cells. Semantic Scholar. [Link]

-

Orange and red emitting OLEDs based on phenothiazine polymers. ResearchGate. [Link]

-

Dependence of conductivities on doping level. ResearchGate. [Link]

-

Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. [Link]

-

Delocalization Enhances Conductivity at High Doping Concentrations. ResearchGate. [Link]

-

Novel Phenothiazine‐Based Self‐Assembled Monolayer as a Hole Selective Contact for Highly Efficient and Stable p‐i‐n Perovskite Solar Cells. (2021). ResearchGate. [Link]

-

Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. (2020). ResearchGate. [Link]

-

Spiro‐Phenothiazine Hole‐Transporting Materials: Unlocking Stability and Scalability in Perovskite Solar Cells. ResearchGate. [Link]

-

Palmiotti, E., et al. In-Situ Study of the Crystallization of Amorphous CuInSe2 Thin Films and the Effect of InCl3 Treatment. OSTI.gov. [Link]

-

Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. RSC Publishing. [Link]

-

Phenothiazine-based self-assembled monolayers for efficient tin perovskite solar cells with Co-cations. RSC Publishing. [Link]

-

Optical Thin Films Fabrication Techniques—Towards a Low-Cost Solution for the Integrated Photonic Platform: A Review of the Current Status. MDPI. [Link]

-

Design and Synthesis of Novel Phenothiazine‐Benzothiadiazine‐1,1‐dioxide Hybrid Organic Material for OLED Applications. (2021). ResearchGate. [Link]

-

An alternating copolymer of phenothiazine and ethylenedioxythiophene for perovskite solar cells: effects of flexible and rigid substituent alternation. PMC. [Link]

-

Self-textured ZnO via AACVD of alkyl alkoxides: a solution-based seed-less route towards optoelectronic-grade coatings. (2023). UCL Discovery. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Comprehensive Guide to the Characterization of 10-Hexylphenothiazine Thin Film Morphology

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: 10-Hexylphenothiazine, a derivative of the versatile phenothiazine core, is a molecule of significant interest in organic electronics and pharmaceutical sciences. Its utility in applications such as organic field-effect transistors (OFETs), sensors, and drug delivery systems is critically dependent on the solid-state arrangement of molecules in its thin films. This guide provides a detailed framework for the preparation and morphological characterization of this compound thin films, offering field-proven insights into the causal relationships between processing parameters and final film architecture. The protocols herein are designed to be self-validating, ensuring technical accuracy and reproducibility for researchers in materials science and drug development.

Introduction: The Critical Role of Thin Film Morphology

Phenothiazine and its derivatives are heterocyclic compounds known for their redox activity and excellent charge-transport properties.[1][2] The addition of a hexyl chain at the N10 position (this compound) enhances solubility in common organic solvents, making it amenable to solution-based processing techniques for creating thin films. The performance of any device or formulation derived from these films is not solely a function of the intrinsic molecular properties but is profoundly influenced by the film's morphology. Key morphological characteristics include:

-

Crystallinity: The degree of long-range order. Higher crystallinity often correlates with improved charge mobility in electronic devices.

-

Molecular Packing and Orientation: How individual molecules arrange themselves relative to the substrate and each other. Edge-on or face-on orientations can dramatically alter charge transport pathways.[3]

-

Surface Roughness and Topography: The smoothness of the film surface. Low roughness is critical for creating sharp interfaces in multilayered electronic devices.[4][5]

-

Domain Size: The size of crystalline grains within the film. Larger, well-interconnected grains can reduce charge carrier scattering at grain boundaries.

This guide will provide detailed protocols for controlling and characterizing these critical parameters using standard laboratory techniques.

Experimental Design: From Solution to Characterization

The overall workflow for preparing and characterizing this compound thin films is a multi-step process where each stage directly impacts the final outcome. Understanding the interplay between these steps is crucial for achieving desired film properties.

Figure 1: General experimental workflow for thin film preparation and characterization.

Thin Film Preparation Protocols

The quality of the thin film is fundamentally dependent on the meticulous execution of the preparation steps. Spin coating is a widely used technique for producing uniform thin films from solution.[6][7]

Materials and Equipment

-

Material: this compound (purity > 99%)

-

Solvents: High-purity chloroform, chlorobenzene, or toluene

-

Substrates: Silicon wafers with a 300 nm thermal oxide layer (Si/SiO₂), glass slides, or quartz.

-

Equipment: Spin coater, hot plate, analytical balance, ultrasonic bath, nitrogen gas gun.

Protocol 1: Substrate Cleaning

Causality: The surface energy and cleanliness of the substrate are paramount for achieving uniform film wetting and adhesion. An unclean surface can lead to film dewetting, pinholes, and non-uniform thickness. This protocol is designed to remove both organic and particulate contaminants.[8]

-

Degreasing: Place substrates in a beaker and sonicate sequentially in acetone, then methanol, and finally in deionized (DI) water for 15 minutes each.

-

Drying: After the final DI water sonication, thoroughly rinse the substrates with fresh DI water and dry them under a stream of high-purity nitrogen gas.

-

Surface Activation (Optional but Recommended): Place the dried substrates in a UV-Ozone cleaner for 10-15 minutes or a plasma cleaner for 2-5 minutes. This step removes residual organic monolayers and increases surface hydrophilicity, promoting uniform spreading of the solution.

-

Verification: A properly cleaned Si/SiO₂ substrate should be highly hydrophilic, with a water contact angle below 10 degrees.

Protocol 2: Solution Preparation

Causality: The solution concentration directly influences the final film thickness, while the choice of solvent affects the evaporation rate and the time available for molecular self-assembly during the spin coating process.[6]

-

Prepare a stock solution of this compound in a chosen solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.

-

Gently warm the solution (e.g., to 40°C) and stir for at least 2 hours in a sealed vial to ensure complete dissolution.

-

Prior to use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could act as nucleation sites for defects.

Protocol 3: Spin Coating Deposition

Causality: The spin speed and duration are the primary determinants of film thickness.[9] The relationship is generally that thickness is inversely proportional to the square root of the spin speed.[6] A two-stage process is often employed: a low-speed stage to allow the solution to spread evenly across the substrate, followed by a high-speed stage to thin the film to the desired thickness and evaporate the solvent.

-

Place the cleaned substrate on the spin coater chuck and ensure it is centered.

-

Dispense approximately 100 µL of the filtered solution onto the center of the substrate.

-

Initiate the spin coating program. A typical two-step program is:

-

Step 1 (Spread): 500 rpm for 10 seconds.

-

Step 2 (Thinning): 3000 rpm for 45 seconds.

-

-

After the program finishes, carefully remove the substrate. The resulting "as-cast" film is now ready for post-processing or direct characterization.

| Parameter | Typical Range | Influence on Morphology |

| Solution Conc. | 1 - 20 mg/mL | Higher concentration leads to thicker films.[6] |

| Spin Speed | 500 - 6000 rpm | Higher speed leads to thinner films.[6] |

| Solvent B.P. | 61°C (Chloroform) to 132°C (Chlorobenzene) | Higher boiling point allows more time for molecular ordering. |

Table 1: Key Spin Coating Parameters and Their Influence.

Protocol 4: Thermal Annealing

Causality: Thermal annealing is a critical post-processing step that provides thermal energy to molecules in the as-cast film, allowing them to overcome kinetic barriers and rearrange into a more thermodynamically favorable, ordered state.[10] This process typically increases crystallinity, promotes the growth of larger crystalline domains, and can reduce residual solvent.[3][11][12]

-

Place the as-cast film on a precisely calibrated hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Heat the substrate to the desired annealing temperature (e.g., 120°C, which should be below the material's melting point but above its glass transition temperature).

-

Maintain this temperature for a set duration (e.g., 30 minutes).

-

Allow the film to cool slowly to room temperature before removal. Rapid cooling can quench disorder and should be avoided.

Morphological Characterization Protocols

Atomic Force Microscopy (AFM)

Purpose: To obtain high-resolution 3D images of the film's surface, allowing for quantitative analysis of topography, grain boundaries, and surface roughness.[4][5][13]

Protocol:

-

Instrument Setup: Use an AFM operating in tapping mode (also known as intermittent-contact mode). This is crucial for imaging soft organic materials as it minimizes lateral forces that could damage the film surface.

-

Cantilever Selection: Choose a silicon cantilever with a resonant frequency in the 150-300 kHz range and a spring constant of 10-40 N/m.

-

Imaging:

-

Mount the sample on the AFM stage.

-

Engage the tip on the surface and optimize the scan parameters (scan size, scan rate, setpoint, and gains) to achieve a clear, stable image.

-

Acquire topography and phase images simultaneously over areas of interest (e.g., 5 µm x 5 µm and 1 µm x 1 µm). Phase images can often reveal variations in material properties and help distinguish different crystalline domains.

-

-

Data Analysis:

-

Use the AFM's analysis software to flatten the images and remove artifacts.

-

Calculate the Root-Mean-Square (RMS) roughness (Rq) over a representative area.

-

Perform grain size analysis to quantify the dimensions of the crystalline domains.

-

Figure 2: Relationship between processing parameters and morphological outcomes.

X-Ray Diffraction (XRD)

Purpose: To probe the crystalline structure and molecular orientation within the film.[14] For thin films, Grazing Incidence X-ray Diffraction (GIXD) is the preferred geometry as it maximizes the signal from the film while minimizing the background from the substrate.

Protocol:

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα source (λ = 1.54 Å) and a 2D detector.[15][16]

-

Sample Alignment: Mount the thin film sample and carefully align it so that the incident X-ray beam strikes the surface at a very small grazing angle (typically 0.1° - 0.5°).

-

Data Acquisition: Collect the 2D diffraction pattern for a sufficient duration to obtain good signal-to-noise. The pattern will show diffraction spots or rings at specific in-plane (qxy) and out-of-plane (qz) scattering vectors.

-

Data Analysis:

-

Peak Identification: Identify the positions of the diffraction peaks. The (h00) reflections correspond to the lamellar stacking distance between polymer backbones, while the (0k0) reflection (often the π-π stacking peak) reveals the distance between adjacent molecules.

-

Orientation Analysis: The location of these peaks (e.g., on the qz axis vs. the qxy axis) indicates the preferred molecular orientation. For example, a strong (h00) peak on the qz axis suggests an "edge-on" orientation, where the molecular backbones are parallel to the substrate.

-

Crystallite Size Estimation: The width of the diffraction peaks is inversely related to the size of the crystalline domains. The Scherrer equation can be used to estimate the average crystallite size.[17]

-

| Sample Condition | Expected AFM Result (RMS Roughness) | Expected XRD Result (Crystallinity) |

| As-Cast | Higher (e.g., 1.5 - 2.5 nm) | Lower intensity, broader peaks |

| Annealed (120°C) | Lower (e.g., 0.5 - 1.0 nm) | Higher intensity, sharper peaks |

Table 2: Representative Data Comparing As-Cast vs. Annealed Films.

Conclusion and Best Practices

The morphological characterization of this compound thin films is a systematic process where controlled fabrication is followed by multi-modal analysis. The combination of AFM and GIXD provides a powerful and comprehensive picture of the film's surface topography and internal crystalline structure.

Key Takeaways for Trustworthy Results:

-

Consistency is Key: Use the exact same substrate type, cleaning procedure, and solution batch for comparative studies.

-

Control the Environment: Perform spin coating and annealing in a controlled environment (e.g., controlled humidity or inert atmosphere) to ensure reproducibility.

-

Correlate Techniques: Use insights from one technique to inform another. For example, use AFM to identify large, flat areas for acquiring representative GIXD data.

-

Validate with Device Performance: Ultimately, the optimal morphology is the one that yields the best performance in the target application. Always correlate morphological data with functional device metrics.

By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively control, characterize, and optimize this compound thin films for a wide range of advanced applications.

References

-

Gruenewald, M. (2006). Conductive Atomic Force Microscopy Investigations of Organic Thin Films. Ulm University. [Link]

-

Abbel, R., et al. (2009). Effect of the silanization and annealing on the morphology of thin poly(3-hexylthiophene) (P3HT) layer on silicon oxide. ResearchGate. [Link]

-

Kozik, V., et al. (2020). Structural formula and X-ray structure of 10H-phenothiazine. ResearchGate. [Link]

-

Li, Y., et al. (2023). Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material - Supporting Information. Wiley Online Library. [Link]

-

Chen, H., et al. (2024). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials. [Link]

-

Nambili, M. J. (2006). APPLICATIONS OF POLY (3-HEXYLTHIOPHENE) THIN FILM FOR HYDRAZINE-SENSITIVE CHEMIRESISTOR. Auburn University. [Link]

-

Janiga, I., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]

-

Di Bona, A., et al. (2020). Morphological Transitions in Organic Ultrathin Film Growth Imaged by In Situ Step-by-Step Atomic Force Microscopy. The Journal of Physical Chemistry C. [Link]

-

Various Authors. (2013). Optimum conditions to prepare thin films by spin coating technique?. ResearchGate. [Link]

-

Lee, K. H., et al. (2010). Effect of annealing on the electronic structure of poly(3-hexylthiophene) thin film. Physical Chemistry Chemical Physics. [Link]

-

Morimoto, R., et al. (2008). Preparation of Organic-Inorganic Hybrid Thin Film Composed of Plasma-Polymerized p-xylene and ZnS:Mn. Memoirs of the Faculty of Engineering Osaka City University. [Link]

-

Asiri, A. M., et al. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate. [Link]

-

Barr, M. C., et al. (2024). Post-Annealing Effect on the Physicochemical Properties of Sn-Te-O Thin Films. MDPI. [Link]

-

Heydari, M., et al. (2021). Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films. NIH National Library of Medicine. [Link]

-

Various Authors. (2018). Atomic force microscopy (AFM) of freely suspended organic thin films.... ResearchGate. [Link]

-

Chen, H., et al. (2024). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Publications. [Link]

- Sun, S. C. (2021). Process for thin film deposition through controlled formation of vapor phase transient species.

-

Asylum Research. AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. Spectra Research Corporation. [Link]

-

Path of Science. (2017). Impact of Annealing Thin Films In(OH)xSy Growth By Solution Technique. Path of Science. [Link]

-

Politakos, N., et al. (2022). Simple Spin-Coating Preparation of Hydrogel and Nanoparticle-Loaded Hydrogel Thin Films. MDPI. [Link]

-

Frontera, C. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

-

Schott, S., et al. (2018). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Advanced Functional Materials. [Link]

-

Janiga, I., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed. [Link]

-

Kim, J., et al. (2018). Influence of pH and Annealing Temperature on Properties of ZnS(O,OH) Thin Films deposited by CFM Method. Journal of the Korean Ceramic Society. [Link]

-

Rehg, T. J., & Higgins, B. G. (1992). Spin coating of colloidal suspensions. ResearchGate. [Link]

-

AZoM. (2020). The Role of AFM in Thin Films Development. AZoM.com. [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns.... The Royal Society of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pureadmin.unileoben.ac.at [pureadmin.unileoben.ac.at]

- 5. azom.com [azom.com]

- 6. ossila.com [ossila.com]

- 7. Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. pathofscience.org [pathofscience.org]

- 11. Effect of annealing on the electronic structure of poly(3-hexylthiophene) thin film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. spectraresearch.com [spectraresearch.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. etd.auburn.edu [etd.auburn.edu]

Application Note: Measuring Charge Carrier Mobility in 10-Hexylphenothiazine Films

Abstract

This comprehensive guide provides detailed protocols and theoretical background for measuring the charge carrier mobility in thin films of 10-Hexylphenothiazine, a promising organic semiconductor for various electronic applications. This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the characterization of organic electronic materials. We delve into the most common and effective techniques: Time-of-Flight (TOF), Organic Field-Effect Transistor (OFET), Space-Charge-Limited Current (SCLC), and Conductive Atomic Force Microscopy (c-AFM). For each method, we provide a thorough explanation of the underlying physical principles, practical step-by-step experimental protocols, data analysis procedures, and a discussion of the respective advantages and limitations. Visual aids in the form of diagrams and tables are included to facilitate understanding and implementation.

Introduction: The Critical Role of Charge Carrier Mobility

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is fundamentally dictated by the efficiency of charge transport within the active organic semiconductor layers.[1][2] Charge carrier mobility (µ), a measure of how quickly an electron or hole can move through a material under the influence of an electric field, is a key parameter that governs device speed, efficiency, and overall performance.[3] this compound, a derivative of the electron-rich phenothiazine core, has garnered significant interest due to its potential as a p-type semiconductor. Accurate and reliable measurement of its charge carrier mobility is therefore paramount for material optimization and device engineering.

This application note serves as a practical guide for researchers to select and implement the most suitable technique for measuring the charge carrier mobility of this compound thin films, ensuring both accuracy and reproducibility.

Thin Film Preparation of this compound

The quality and morphology of the thin film significantly impact the measured charge carrier mobility. Therefore, careful control over the film deposition process is crucial. For a small molecule like this compound, several deposition techniques can be employed:

-

Solution-Based Methods:

-

Spin Coating: A widely used technique for producing uniform thin films from solution. The final film thickness is controlled by the solution concentration, solvent volatility, and spin speed.

-

Solution Shearing: This method can induce molecular alignment and improve crystallinity, potentially leading to higher mobility values.[4]

-

-

Vacuum-Based Methods:

-

Thermal Evaporation: In a high-vacuum environment, the material is heated until it sublimes and then condenses onto a cooled substrate. This method is suitable for thermally stable molecules and can produce high-purity films.

-

General Protocol for Spin Coating:

-

Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) to a desired concentration (e.g., 5-20 mg/mL).

-

Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.[5] Dry the substrate with a stream of nitrogen gas.

-

Surface Treatment (Optional): A self-assembled monolayer (SAM) treatment (e.g., with octadecyltrichlorosilane, OTS) on the substrate can improve film quality and molecular ordering.

-

Deposition: Dispense the this compound solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds).

-

Annealing: Thermal annealing of the film at a temperature below its melting point but above its glass transition temperature can improve crystallinity and charge transport.

Charge Carrier Mobility Measurement Techniques

Several techniques are available to measure charge carrier mobility, each with its own set of principles, advantages, and limitations.[1][6] The choice of technique often depends on the material properties, the desired information (bulk vs. interface mobility), and the available equipment.

Time-of-Flight (TOF) Method

The TOF method directly measures the drift mobility of charge carriers in the bulk of a material.[7][8] A thin film of the organic semiconductor is sandwiched between two electrodes, forming a capacitor-like structure. A short pulse of highly absorbed light generates a sheet of charge carriers near one of the electrodes. Under an applied electric field, these carriers drift across the film to the opposite electrode, inducing a transient photocurrent. The time it takes for the carriers to traverse the film, known as the transit time (τt), is measured.

Principle: The drift mobility (µ) is calculated using the following equation:

µ = d² / (V * τt)

where d is the film thickness and V is the applied voltage.[7]

Experimental Workflow:

Caption: Workflow for the Time-of-Flight (TOF) measurement.

Protocol for TOF Measurement:

-

Device Fabrication:

-

Start with a transparent conductive substrate (e.g., ITO-coated glass).

-

Deposit a relatively thick film (typically a few micrometers) of this compound onto the substrate.[2]

-

Deposit a semi-transparent top electrode (e.g., a thin layer of aluminum) via thermal evaporation.

-

-

Measurement Setup:

-

Mount the sample in a light-tight, electrically shielded sample holder.

-

Connect the electrodes to a voltage source and a fast current amplifier/oscilloscope.

-

Use a pulsed laser (e.g., a nitrogen laser with a pulse duration of a few nanoseconds) as the light source.

-

-

Data Acquisition:

-

Apply a constant DC voltage across the sample.

-

Trigger the laser pulse and simultaneously record the transient photocurrent signal on the oscilloscope.

-

Repeat the measurement for different applied voltages.

-

Data Analysis: The transit time is typically determined from a kink in the transient photocurrent plot, often visualized in a double logarithmic plot.

Advantages:

-

Provides a direct measurement of bulk mobility.

-

Can distinguish between electron and hole mobility by reversing the polarity of the applied voltage.

Limitations:

-

Requires relatively thick films, which may not be representative of thin-film devices.

-

The signal can be weak and noisy, especially for low-mobility materials.

Organic Field-Effect Transistor (OFET) Method

The OFET method measures the charge carrier mobility at the interface between the semiconductor and the gate dielectric.[9] An OFET is a three-terminal device consisting of a source, a drain, and a gate electrode.[3] The current between the source and drain is modulated by the voltage applied to the gate, which induces an accumulation of charge carriers in the semiconductor channel.

Principle: The mobility is extracted from the transfer characteristics (drain current, I_D, vs. gate voltage, V_G) of the OFET, typically in the saturation regime, using the following equation:

I_D = (W / 2L) * µ * C_i * (V_G - V_th)²

where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.[10]

Experimental Workflow:

Caption: Workflow for the Organic Field-Effect Transistor (OFET) measurement.

Protocol for OFET Measurement:

-

Device Fabrication (Bottom-Gate, Top-Contact Configuration):

-

Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer as the gate electrode and gate dielectric, respectively.

-

Clean the SiO2 surface and optionally treat it with a SAM.

-

Deposit a thin film of this compound onto the SiO2 surface.

-

Deposit the source and drain electrodes (e.g., gold) on top of the organic film through a shadow mask.

-

-

Electrical Measurement:

-

Use a semiconductor parameter analyzer or a source-measure unit.

-

Measure the output characteristics by sweeping the drain-source voltage (V_D) at different constant gate-source voltages (V_G).

-

Measure the transfer characteristics by sweeping V_G at a constant high V_D (in the saturation regime).

-

Data Analysis: From the transfer curve in the saturation regime, plot the square root of the drain current versus the gate voltage. The mobility can be calculated from the slope of the linear region of this plot.

Advantages:

-

Probes mobility in a device-relevant configuration.

-

Can achieve high charge carrier densities.

Limitations:

-

Measures mobility at the dielectric interface, which can be influenced by trap states.

-

Contact resistance can affect the accuracy of the measurement.[11]

Space-Charge-Limited Current (SCLC) Method

The SCLC method is used to determine the bulk mobility in a single-carrier device.[12] The device consists of the organic semiconductor sandwiched between two electrodes that form ohmic contacts for the charge carrier of interest (holes in the case of p-type this compound). At a sufficiently high voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes limited by the space charge of the injected carriers.

Principle: In the trap-free SCLC regime, the current density (J) is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εr * µ * (V² / d³)

where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and d is the film thickness.[7][12]

Experimental Workflow:

Caption: Workflow for the Space-Charge-Limited Current (SCLC) measurement.

Protocol for SCLC Measurement:

-

Device Fabrication (Hole-Only Device):

-

Use a substrate with a high work function bottom electrode (e.g., ITO coated with PEDOT:PSS) to ensure efficient hole injection.

-

Deposit the this compound thin film.

-

Deposit a high work function top electrode (e.g., Au, MoO₃/Al).

-

-

Electrical Measurement:

-

Use a source-measure unit to apply a voltage sweep and measure the resulting current in the dark.

-

-

Data Analysis:

-

Plot the current density (J) as a function of the applied voltage (V) on a log-log scale.

-

Identify the region where the slope is approximately 2, which corresponds to the SCLC regime.[13]

-

Plot J versus V² for this region. The mobility can be extracted from the slope of this linear plot.

-

Advantages:

-

Relatively simple device structure and measurement setup.[14]

-

Probes the bulk mobility of the material.

Limitations:

-

Requires ohmic contacts, which can be challenging to fabricate.

-

The presence of traps can significantly affect the J-V characteristics and complicate the analysis.[15]

Conductive Atomic Force Microscopy (c-AFM)

c-AFM is a powerful technique that can simultaneously map the topography and local conductivity of a thin film with nanoscale resolution.[16][17] A conductive AFM tip is scanned across the surface of the film while a bias voltage is applied between the tip and a conductive substrate. The current flowing through the tip is measured at each point, creating a current map.

Principle: By positioning the tip at a specific location and sweeping the voltage, local current-voltage (I-V) curves can be obtained. These I-V curves can be fitted to charge transport models (e.g., SCLC) to extract local mobility values.

Protocol for c-AFM Measurement:

-

Sample Preparation:

-

Deposit a thin film of this compound on a conductive substrate (e.g., ITO or highly doped silicon).

-

-

Measurement Setup:

-

Use an AFM equipped with a conductive probe (e.g., platinum- or diamond-coated silicon tip) and a current amplifier.[18]

-

-

Data Acquisition:

-

Engage the tip in contact mode with the sample surface.

-

Apply a constant bias voltage and scan the tip across a desired area to obtain simultaneous topography and current maps.

-

For local mobility measurements, position the tip at a specific location and perform a voltage sweep to acquire a local I-V curve.

-

Data Analysis: The local I-V curves can be analyzed using the SCLC model to estimate the mobility at that specific point. The current map provides a qualitative understanding of the spatial variation in conductivity.

Advantages:

-

Provides nanoscale information on the relationship between morphology and conductivity.

-

Can identify regions of high and low mobility.

Limitations:

-

The high electric field under the tip can influence the measurement.

-

Quantitative mobility extraction can be complex and model-dependent.

-

Tip wear can affect the results.

Data Presentation and Comparison

To facilitate the comparison of results obtained from different techniques, it is essential to present the data in a clear and structured manner.

Table 1: Exemplary Charge Carrier Mobility Data for this compound Films

| Measurement Technique | Film Thickness | Mobility (cm²/Vs) | Notes |

| Time-of-Flight (TOF) | 2 µm | 1.5 x 10⁻⁴ | Bulk hole mobility |

| Organic FET (OFET) | 50 nm | 8.0 x 10⁻³ | Interfacial hole mobility |

| SCLC | 200 nm | 5.2 x 10⁻⁴ | Bulk hole mobility |

| c-AFM | 30 nm | 10⁻⁵ - 10⁻³ | Local mobility variation |

Note: The values presented in this table are for illustrative purposes and may not represent the actual experimental data for this compound.

Conclusion and Best Practices

The accurate measurement of charge carrier mobility is a critical step in the development and characterization of organic semiconductor materials like this compound. This application note has provided a detailed overview of four key measurement techniques: TOF, OFET, SCLC, and c-AFM.

Key Recommendations:

-

Technique Selection: The choice of technique should be guided by the specific research question. For bulk transport properties, TOF and SCLC are suitable, while OFET is ideal for device-relevant interfacial mobility. c-AFM offers valuable insights into the relationship between morphology and local conductivity.

-

Cross-Validation: Whenever possible, employ multiple techniques to obtain a more complete understanding of charge transport in the material. Discrepancies between the results from different methods can provide valuable information about the material's properties (e.g., the presence of interface traps).

-

Thorough Reporting: When reporting mobility values, it is crucial to specify the measurement technique, device architecture, film thickness, and any post-deposition processing steps (e.g., annealing).

-

Statistical Analysis: Perform measurements on multiple devices and samples to ensure statistical significance and report the average mobility with the standard deviation.

By following the protocols and best practices outlined in this guide, researchers can obtain reliable and reproducible charge carrier mobility data for this compound films, accelerating the advancement of organic electronics.

References

- Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. (n.d.). Google Scholar.

-

Tiwari, S., & Greenham, N. C. (n.d.). Charge mobility measurement techniques in organic semiconductors. ResearchGate. Retrieved January 29, 2024, from [Link]

- Measurement of charge carrier mobility and charge carrier concentration of organic photovoltaic diodes under in situ light soaking. (n.d.). Google Scholar.

-

Kokil, A., Yang, K., & Kumar, J. (2012). Techniques for characterization of charge carrier mobility in organic semiconductors. ResearchGate. Retrieved January 29, 2024, from [Link]

-

Method of Organic Semiconductor Thin Film. (n.d.). Stanford University. Retrieved January 29, 2024, from [Link]

-

Conductive AFM mode. (n.d.). CSI Instruments. Retrieved January 29, 2024, from [Link]

-

Tiwari, S., & Tiwari, S. (2008). charge-carrier-mobility-measurement-in-organic-semiconductors.pdf. TSI Journals. Retrieved January 29, 2024, from [Link]

-

Transport Measurements in Field Effect Transistors. (2014, December 9). Physics Courses. Retrieved January 29, 2024, from [Link]

-

Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2023, January 7). Fluxim. Retrieved January 29, 2024, from [Link]

-

Naka, S., & Okada, H. (2018). Time-of-Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate. Retrieved January 29, 2024, from [Link]

-

Chen, B., Lee, C.-S., & Zhu, W. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Semantic Scholar. Retrieved January 29, 2024, from [Link]

- Conductive Atomic Force Microscopy Investigations of Organic Thin Films. (n.d.). Google Scholar.

-

Measuring Key Transport Properties of FET Devices. (2022, August 28). Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

-

Direct extraction of carrier mobility in graphene field-effect transistor using current-voltage and capacitance-voltage measurements. (2012, November 21). AIP Publishing. Retrieved January 29, 2024, from [Link]

-

Morphological Transitions in Organic Ultrathin Film Growth Imaged by In Situ Step-by-Step Atomic Force Microscopy. (2020, May 28). ACS Publications. Retrieved January 29, 2024, from [Link]

-

Time-of-flight mobility measurements in organic field-effect transistors. (2008, October 31). AIP Publishing. Retrieved January 29, 2024, from [Link]

-

APPLICATIONS OF POLY (3-HEXYLTHIOPHENE) THIN FILM FOR HYDRAZINE-SENSITIVE CHEMIRESISTOR. (2006, December 15). Auburn University. Retrieved January 29, 2024, from [Link]

-

Evaluation of Effective Field-Effect Mobility in Thin-Film and Single-Crystal Transistors for Revisiting Various Phenacene-Type Molecules. (2022, January 31). ACS Publications. Retrieved January 29, 2024, from [Link]

- Preparation of Organic-Inorganic Hybrid Thin Film Composed of Plasma-Polymerized p-xylene and ZnS:Mn. (n.d.). Google Scholar.

-

Dost, R., Das, A., & Grell, M. (2008). Time-of-flight mobility measurements in organic field-effect transistors. ResearchGate. Retrieved January 29, 2024, from [Link]

-

Atomic force microscopy (AFM) of freely suspended organic thin films... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Chen, B., Lee, C.-S., & Zhu, W. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Semantic Scholar. Retrieved January 29, 2024, from [Link]

-

Steady-state space-charge-limited current analysis of mobility with negative electric field dependence. (2018, July 23). AIP Publishing. Retrieved January 29, 2024, from [Link]

-

Conductive atomic force microscopy. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

- Process for thin film deposition through controlled formation of vapor phase transient species. (n.d.). Google Patents.

-

Tian, J., Katsounaros, A., Smith, D., & Hao, Y. (2015). Graphene Field-Effect Transistor Model With Improved Carrier Mobility Analysis. ResearchGate. Retrieved January 29, 2024, from [Link]

-

Toward Understanding Space-Charge Limited Current Measurements on Metal Halide Perovskites. (2020, January 3). ACS Publications. Retrieved January 29, 2024, from [Link]

- Influence of pH and Annealing Temperature on Properties of ZnS(O,OH) Thin Films deposited by CFM Method. (n.d.). Google Scholar.

-

Improving Charge Carrier Mobility Estimations When Using Space-Charge-Limited Current Measurements. (2022, June 10). ACS Publications. Retrieved January 29, 2024, from [Link]

-

Mobility measurement by the space-charge-limited-current method. (a) J... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. courses.physics.ucsd.edu [courses.physics.ucsd.edu]

- 4. Method of Organic Semiconductor Thin Film | Explore Technologies [techfinder.stanford.edu]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. Measurement Methods for Charge Carrier Mobility in Organic Semiconductors [manu56.magtech.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Conductive AFM mode [csinstruments.eu]

- 17. pureadmin.unileoben.ac.at [pureadmin.unileoben.ac.at]

- 18. Conductive atomic force microscopy - Wikipedia [en.wikipedia.org]

Application Note: 10-Hexylphenothiazine in Dye-Sensitized Solar Cells (DSSCs)

[1][2][3][4][5]

Executive Summary

This technical guide details the application of 10-Hexylphenothiazine (10-HPTZ) as a foundational donor scaffold in the engineering of metal-free organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). Unlike ruthenium-based complexes (e.g., N719), phenothiazine derivatives offer lower cost, higher molar extinction coefficients, and tunable electronic properties.

The 10-hexyl side chain is not merely structural; it is a functional unit that:

-

Enhances Solubility: Facilitates processing in organic solvents (THF, ACN, DMF).

-

Suppresses Aggregation: The steric bulk prevents

- -

Passivates Surface: The hydrophobic alkyl barrier blocks the electrolyte (

) from recombining with injected electrons, improving Open-Circuit Voltage (

Material Properties & Mechanistic Insight[6]

Electrochemical & Structural Profile

This compound is characterized by a non-planar "butterfly" conformation.[1] This geometry is critical for DSSC applications as it inhibits the formation of excimers (excited state dimers) that lead to non-radiative recombination.

| Property | Value / Characteristic | Impact on DSSC |

| Molecular Formula | Core donor unit | |

| Geometry | Butterfly (Non-planar) | Prevents dye aggregation on TiO |

| HOMO Level | ~ -5.1 to -5.3 eV | Matches |

| LUMO Level | Tunable (via acceptor) | Must be > -4.0 eV for injection into TiO |

| Solubility | High in | Enables smooth film formation |

Mechanism of Action

The following diagram illustrates the charge transfer pathway where 10-HPTZ acts as the electron donor (D) in a D-

Caption: Charge transfer dynamics in a 10-HPTZ sensitized cell. The hexyl chain specifically inhibits the dashed recombination pathway.

Protocol A: Synthesis of this compound

Note: If purchasing commercial this compound, skip to Protocol B. This protocol is for synthesizing the core scaffold from phenothiazine.[2]